molecular formula C2H11NO4 B12565993 Acetonitrile--water (1/4) CAS No. 163085-14-1

Acetonitrile--water (1/4)

Cat. No.: B12565993
CAS No.: 163085-14-1
M. Wt: 113.11 g/mol
InChI Key: BURPMYNRCNCUDB-UHFFFAOYSA-N
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Description

Acetonitrile–water (1/4) refers to a binary solvent system composed of 20% (v/v) acetonitrile and 80% (v/v) water. This mixture is widely utilized in analytical chemistry, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-mass spectrometry (LC-MS), due to its balanced polarity, miscibility, and compatibility with UV/Vis and mass spectrometric detection .

Acetonitrile, a polar aprotic solvent, exhibits strong eluting power in RP-HPLC, while water acts as a weak eluent. The 1:4 ratio optimizes the separation of moderately polar compounds, offering intermediate elution strength and reduced backpressure compared to higher acetonitrile concentrations . Its low UV absorbance (<0.05 AU at 200 nm) minimizes background noise, enhancing sensitivity for analytes like peptides and polycyclic aromatic hydrocarbons (PAHs) .

Properties

CAS No.

163085-14-1

Molecular Formula

C2H11NO4

Molecular Weight

113.11 g/mol

IUPAC Name

acetonitrile;tetrahydrate

InChI

InChI=1S/C2H3N.4H2O/c1-2-3;;;;/h1H3;4*1H2

InChI Key

BURPMYNRCNCUDB-UHFFFAOYSA-N

Canonical SMILES

CC#N.O.O.O.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetonitrile is primarily produced as a byproduct during the manufacture of acrylonitrile. The most common industrial method involves the ammoxidation of propylene in the presence of ammonia and a catalyst. The reaction conditions typically include high temperatures (400-500°C) and pressures, along with the use of catalysts such as bismuth molybdate.

Industrial Production Methods

In industrial settings, acetonitrile is separated from the reaction mixture through distillation. due to the formation of an azeotrope with water, additional techniques such as pressure swing distillation or extractive distillation are often employed to achieve higher purity levels .

Chemical Reactions Analysis

Types of Reactions

Acetonitrile undergoes various chemical reactions, including:

    Hydrolysis: Acetonitrile can be hydrolyzed to form acetic acid and ammonia.

    Oxidation: It can be oxidized to produce acetamide and other nitrogen-containing compounds.

    Substitution: Acetonitrile can participate in nucleophilic substitution reactions, forming a variety of organic compounds.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

    Oxidation: Often involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Requires nucleophiles such as amines or alcohols under appropriate conditions.

Major Products

    Hydrolysis: Acetic acid and ammonia.

    Oxidation: Acetamide and other nitrogen-containing compounds.

    Substitution: Various organic compounds depending on the nucleophile used.

Scientific Research Applications

Acetonitrile–water mixtures are extensively used in scientific research due to their unique properties:

Mechanism of Action

The mechanism by which acetonitrile–water mixtures exert their effects is primarily based on their solvent properties. Acetonitrile, being a polar solvent, can dissolve a wide range of polar and non-polar compounds. This property is enhanced when mixed with water, allowing for better solvation and separation of compounds in analytical techniques. The interaction between acetonitrile and water molecules also affects the solubility and stability of various compounds, making it a versatile solvent system .

Comparison with Similar Compounds

Comparison with Similar Solvent Systems

Acetonitrile–Water in Different Ratios

Table 1: Performance Metrics of Acetonitrile–Water Mixtures
Ratio (ACN:H₂O) Key Applications Advantages Limitations References
1:4 (20:80) Mid-polarity analyte separation Balanced elution, low UV interference Limited elution strength for non-polar analytes
3:7 (30:70) Gradient elution for PAHs Improved peak symmetry Higher backpressure
9:1 (90:10) Extraction of hydrophilic compounds High solubility for polar metabolites Poor retention of hydrophobic analytes

Key Findings :

  • Elution Efficiency : Higher acetonitrile ratios (e.g., 90:10) enhance elution of hydrophobic compounds but reduce resolution for polar species .
  • Signal Intensity: Acetonitrile–water (1:4) with 0.02% ammonium hydroxide improves LC-MS signal intensity compared to methanol-based systems .
  • Recovery Rates: Protein precipitation efficiency drops with pure acetonitrile but improves when combined with methanol and isopropanol (e.g., 60% acetonitrile in ternary mixtures) .

Methanol–Water Systems

Methanol–water mixtures are common alternatives to acetonitrile–water. Key differences include:

  • Viscosity: Methanol–water has higher viscosity, increasing backpressure and reducing column efficiency at high flow rates .
  • UV Transparency: Methanol exhibits higher UV cutoff (~205 nm), limiting utility for low-wavelength detection compared to acetonitrile .
  • Solubility: Methanol better dissolves highly polar compounds but may distort peak shapes due to stronger hydrogen bonding .
Table 2: Acetonitrile–Water (1:4) vs. Methanol–Water (1:4)
Parameter Acetonitrile–Water (1:4) Methanol–Water (1:4) References
Viscosity (cP) ~1.1 ~1.7
UV Cutoff (nm) 190 205
Elution Strength Moderate High (for polar analytes)
MS Signal Intensity Higher with modifiers (e.g., NH₄OH) Lower due to ion suppression

Acetonitrile–Water with Additives

Additives like formic acid (0.1%) or ammonium acetate (5 mM) modify solvent properties:

  • Acidification: Formic acid enhances ionization in positive electrospray (ESI+) and improves separation of acidic compounds (e.g., amino acids) .
  • Buffering : Ammonium acetate (5 mM) stabilizes pH and reduces column degradation but may suppress MS signals .

Example :

  • In PAH analysis, acetonitrile–water (1:4) with 0.1% formic acid achieved baseline separation of 16 PAHs within 15 minutes .

Extraction Efficiency in Solid-Phase Purification

Acetonitrile–water (1:4) is suboptimal for solid-phase extraction (SPE) of non-polar contaminants. Studies show:

  • Lipid-Rich Matrices : Acetonitrile–water (84:16) outperforms 1:4 in recovering lipids, but 1:4 is superior for hydrophilic metabolites .
  • Deoxynivalenol (DON) Extraction: A 20% acetonitrile–water mixture achieved 95% recovery in cereal samples due to balanced polarity .

Physicochemical Properties and Solvation Effects

  • Shear Thickening: Acetonitrile–water mixtures with ionic liquids exhibit non-Newtonian behavior, enhancing catalytic stability in water oxidation systems .
  • Fluorescence Quenching : At 50% acetonitrile, water’s solvation shell disrupts, altering fluorescence maxima and intensity in dye studies .

Q & A

Q. How does the viscosity of acetonitrile-water (1/4) affect HPLC system pressure, and what experimental methods can quantify this relationship?

The viscosity of acetonitrile-water mixtures peaks near 20% acetonitrile (80% water), leading to elevated HPLC system pressures. To study this, use capillary viscometers or pressure sensors integrated into LC systems. Measure viscosity at varying compositions (e.g., 10–30% acetonitrile) and correlate with pressure profiles. Data fitting based on reference viscosity tables (e.g., NIST or peer-reviewed datasets) can validate trends .

Q. Why is acetonitrile preferred over methanol in reversed-phase HPLC with water mixtures?

Acetonitrile offers lower viscosity (reducing backpressure), a higher boiling point (enhancing evaporation in MS interfaces), and a lower UV cutoff (minimizing baseline noise). Methodologically, compare retention times, peak shapes, and pressure profiles using both solvents in standardized separations. For example, test a 25% organic phase with water and observe selectivity differences for polar analytes .

Q. What experimental protocols ensure accurate preparation of acetonitrile-water (1/4) mixtures for reproducibility in chromatographic studies?

Use gravimetric preparation (weight/weight) to avoid volumetric errors from solvent contraction/expansion. Validate ratios via density measurements or refractive index checks. For trace-water systems, Karl Fischer titration ensures precision. Document temperature control (±0.1°C) to mitigate thermal expansion effects .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations elucidate structural and dynamical properties of acetonitrile-water mixtures in material science applications?

MD simulations reveal microheterogeneity in acetonitrile-water systems, where acetonitrile forms clusters disrupting water’s hydrogen-bond network. Use software like GROMACS or LAMMPS with force fields (e.g., OPLS-AA) to model dipole-dipole interactions and diffusion coefficients. Validate simulations against experimental data, such as neutron scattering or dielectric relaxation spectra .

Q. What mechanisms explain the anomalous backpressure variability in acetonitrile-water HPLC systems compared to methanol-water?

Acetonitrile’s ability to form clathrate-like structures with water creates inconsistent solvent interactions, leading to pressure fluctuations. Investigate this via pressure profiling during gradient elution and compare with Raman spectroscopy data identifying solvent-silanol interactions. Statistical analysis (e.g., ANOVA) of pressure deviations can quantify system instability .

Q. How does urea solubility in acetonitrile-water (1/4) mixtures inform liquid-liquid phase separation (LLPS) mechanisms in biophysical studies?

Urea solubility decreases sharply in high-acetonitrile mixtures, inducing LLPS. Use turbidity assays or dynamic light scattering to map phase boundaries. Thermodynamic modeling (e.g., NRTL equations) can predict activity coefficients and validate against experimental solubility data .

Q. What role does ethylene glycol play in the extractive distillation of acetonitrile-water systems, and how is its efficiency quantified?

Ethylene glycol acts as an entrainer, altering relative volatility via hydrogen bonding. Simulate vapor-liquid equilibrium (VLE) using Aspen Plus or COSMO-RS models. Experimentally, measure azeotrope breaking points via gas chromatography and compare with predicted phase diagrams .

Methodological Guidelines

  • Data Contradiction Analysis : When conflicting viscosity or solubility data arise, cross-validate methods (e.g., capillary vs. rotational viscometry) and control temperature/purity rigorously .
  • Experimental Design : For phase studies, employ a Design of Experiments (DoE) approach to optimize solvent ratios, temperatures, and analyte concentrations .
  • Advanced Instrumentation : Use neutron diffraction or NMR relaxometry to probe solvent-solvent and solvent-stationary phase interactions at molecular resolutions .

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